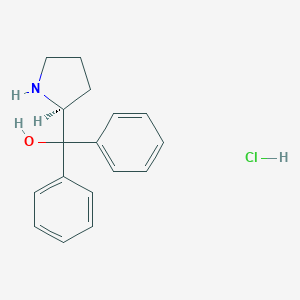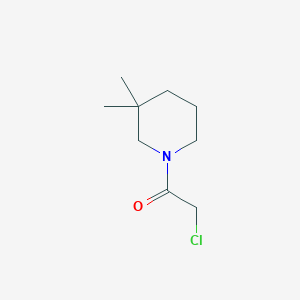
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one, also known as CDME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is not fully understood. However, it has been suggested that 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one may exert its antitumor activity by inhibiting the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one in lab experiments is its relatively simple synthesis method. However, one limitation is that 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is not commercially available and must be synthesized in the lab.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one. One area of interest is the development of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one derivatives with improved antitumor activity and selectivity. Another area of interest is the investigation of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one as a potential treatment for other neurodegenerative diseases such as Parkinson's disease. Additionally, the use of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one as a precursor for the synthesis of novel organic compounds in materials science and organic chemistry is an area of potential future research.
Conclusion
In conclusion, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is a chemical compound that has potential applications in various fields, including medicine, materials science, and organic chemistry. Its antitumor activity and neuroprotective effects make it a promising candidate for further study. The synthesis method of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is relatively simple, but its limited availability is a drawback. Future research on 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one should focus on the development of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one derivatives with improved activity and selectivity, as well as its potential use in the treatment of other neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one involves the reaction of 3,3-dimethylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 70-72°C.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been studied for its potential applications in various fields such as medicine, materials science, and organic chemistry. In medicine, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been investigated for its antitumor activity and as a potential treatment for Alzheimer's disease. In materials science, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been used as a precursor for the synthesis of various organic compounds. In organic chemistry, 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been used as a reagent for the synthesis of amino acids and peptides.
Eigenschaften
CAS-Nummer |
158890-25-6 |
|---|---|
Molekularformel |
C9H16ClNO |
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
2-chloro-1-(3,3-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H16ClNO/c1-9(2)4-3-5-11(7-9)8(12)6-10/h3-7H2,1-2H3 |
InChI-Schlüssel |
WMHHDBQSHMXHGU-UHFFFAOYSA-N |
SMILES |
CC1(CCCN(C1)C(=O)CCl)C |
Kanonische SMILES |
CC1(CCCN(C1)C(=O)CCl)C |
Synonyme |
Piperidine, 1-(chloroacetyl)-3,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



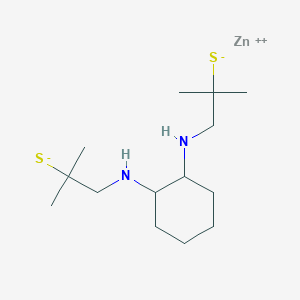
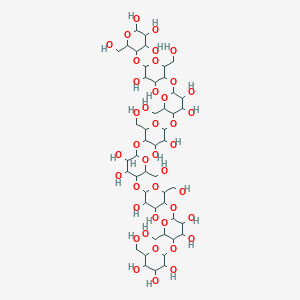

![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)

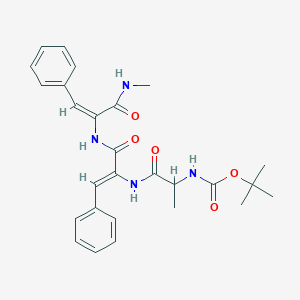
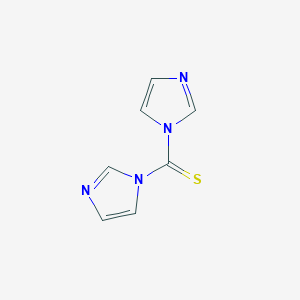
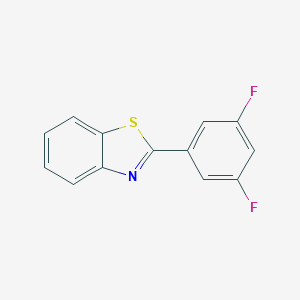
![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)


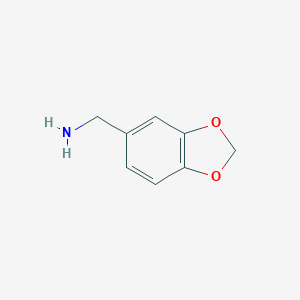
![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)
